molecular formula C18H11Cl2N3 B1320181 7-Chloro-2-(4-chloro-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine CAS No. 889939-44-0

7-Chloro-2-(4-chloro-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine

Katalognummer: B1320181
CAS-Nummer: 889939-44-0
Molekulargewicht: 340.2 g/mol
InChI-Schlüssel: YPHABIMODRQRNI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Identity and Structural Features

7-Chloro-2-(4-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidine is a synthetic heterocyclic compound characterized by its distinctive bicyclic core structure consisting of fused pyrazole and pyrimidine rings. The compound is officially registered under Chemical Abstracts Service number 889939-44-0 and possesses the molecular formula C₁₈H₁₁Cl₂N₃ with a molecular weight of 340.21 g/mol. The systematic chemical name reflects the presence of two chlorine substituents and two phenyl groups strategically positioned on the pyrazolo[1,5-a]pyrimidine framework.

The structural architecture of this compound features a chlorine atom at position 7 of the pyrazolo[1,5-a]pyrimidine core, while position 2 carries a 4-chlorophenyl substituent and position 5 bears an unsubstituted phenyl group. The Simplified Molecular Input Line Entry System representation is ClC1=CC=C(C2=NN3C(Cl)=CC(C4=CC=CC=C4)=NC3=C2)C=C1, which provides a detailed structural encoding of the molecule. This unique substitution pattern creates a compound with distinct electronic and steric properties that differentiate it from other pyrazolo[1,5-a]pyrimidine derivatives.

The compound exhibits specific physicochemical characteristics that are relevant to its chemical behavior and potential applications. Computational analysis reveals a topological polar surface area of 30.19 Ų, indicating moderate polarity. The logarithm of the partition coefficient (LogP) value is calculated at 5.3701, suggesting high lipophilicity. These parameters are crucial for understanding the compound's solubility profile and membrane permeability characteristics. The molecule contains three hydrogen bond acceptors and zero hydrogen bond donors, with two rotatable bonds contributing to its conformational flexibility.

The electron-rich nature of the nitrogen atoms within the heterocyclic rings enhances the biological activity potential of the compound, a characteristic feature of pyrazolo[1,5-a]pyrimidines. The presence of chlorine substituents introduces electron-withdrawing effects that modulate the electronic distribution across the molecular framework, potentially influencing both chemical reactivity and biological interactions. Storage recommendations for this compound include maintaining it under sealed, dry conditions at temperatures between 2-8°C to preserve its chemical integrity.

Parameter Value
Chemical Abstracts Service Number 889939-44-0
Molecular Formula C₁₈H₁₁Cl₂N₃
Molecular Weight 340.21 g/mol
Topological Polar Surface Area 30.19 Ų
LogP 5.3701
Hydrogen Bond Acceptors 3
Hydrogen Bond Donors 0
Rotatable Bonds 2
Density (Predicted) 1.37±0.1 g/cm³
pKa (Predicted) -1.07±0.40

Historical Context of Pyrazolo[1,5-a]pyrimidine Derivatives in Medicinal Chemistry

The pyrazolo[1,5-a]pyrimidine scaffold represents one of the most significant privileged heterocycles in contemporary drug discovery, with its therapeutic applications spanning multiple decades of pharmaceutical research. The development of compounds within this chemical class can trace its origins to the systematic exploration of fused bicyclic nitrogen-containing heterocycles, which began gaining prominence in medicinal chemistry during the latter half of the twentieth century. The recognition of pyrazolo[1,5-a]pyrimidines as valuable pharmacophores emerged from comprehensive structure-activity relationship studies that identified their broad spectrum of biological activities.

The therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives was first demonstrated through their application as central nervous system agents, with compounds like zaleplon establishing the clinical relevance of this scaffold. Zaleplon, a pyrazolo[1,5-a]pyrimidine derivative marketed under the trade name Sonata, functions as a nonbenzodiazepine sedative-hypnotic agent for the treatment of insomnia. This compound demonstrates high selectivity for benzodiazepine sites on gamma-aminobutyric acid type A receptors, particularly those containing alpha-1 subunits, which primarily mediate sedative effects. The success of zaleplon validated the pyrazolo[1,5-a]pyrimidine framework as a viable alternative to traditional benzodiazepine structures.

Subsequently, the medicinal chemistry community expanded investigations into pyrazolo[1,5-a]pyrimidine derivatives, leading to the development of additional therapeutic agents including indiplon and ocinaplon. Ocinaplon, in particular, demonstrated anxioselective properties in both preclinical models and clinical trials for generalized anxiety disorder, exhibiting significant muscle relaxation, ataxia, and sedation only at doses substantially higher than those required for anxiolytic effects. These developments established pyrazolo[1,5-a]pyrimidines as important tools in neuropsychiatric medicine, offering advantages over conventional benzodiazepines in terms of selectivity and side effect profiles.

The evolution of pyrazolo[1,5-a]pyrimidine research has expanded beyond central nervous system applications to encompass a diverse array of therapeutic areas. Contemporary investigations have revealed significant potential for these compounds as anticancer agents, with numerous derivatives demonstrating protein kinase inhibitor activity. The structural versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows for strategic modifications that can target specific kinases involved in cancer progression, including epidermal growth factor receptor, cyclin-dependent kinases, and tropomyosin receptor kinases.

Recent advances in synthetic methodology have facilitated the preparation of increasingly complex pyrazolo[1,5-a]pyrimidine derivatives through various strategies including cyclization reactions, condensation processes, three-component reactions, microwave-assisted synthesis, and environmentally sustainable green chemistry approaches. Palladium-catalyzed cross-coupling reactions and click chemistry methodologies have enabled the introduction of diverse functional groups, thereby enhancing both biological activity and structural diversity within this compound class. These synthetic developments have accelerated the discovery of novel pyrazolo[1,5-a]pyrimidine derivatives with improved pharmacological profiles.

The historical trajectory of pyrazolo[1,5-a]pyrimidine research demonstrates a clear evolution from initial central nervous system applications to contemporary investigations spanning anticancer therapy, antimicrobial activity, anti-inflammatory effects, and enzyme inhibition. Structure-activity relationship studies have consistently identified key structural features that influence biological activity, including the importance of substitution patterns at specific positions on the bicyclic core. The compound 7-Chloro-2-(4-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidine represents a continuation of this research tradition, incorporating structural modifications that may confer unique biological properties within the established framework of pyrazolo[1,5-a]pyrimidine pharmacology.

Therapeutic Application Representative Compounds Year of Development
Sedative-Hypnotic Zaleplon 1990s
Anxiolytic Ocinaplon 2000s
Anticancer/Kinase Inhibition Various derivatives 2010s-present
Antimicrobial Multiple series 2000s-present
Anti-inflammatory Various derivatives 2000s-present
Enzyme Inhibition Carbonic anhydrase inhibitors 2020s

Eigenschaften

IUPAC Name

7-chloro-2-(4-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2N3/c19-14-8-6-13(7-9-14)16-11-18-21-15(10-17(20)23(18)22-16)12-4-2-1-3-5-12/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPHABIMODRQRNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)Cl)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101182872
Record name 7-Chloro-2-(4-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101182872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889939-44-0
Record name 7-Chloro-2-(4-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=889939-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-2-(4-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101182872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-(4-chloro-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with an appropriate diketone or β-keto ester.

    Cyclization to Form Pyrazolo[1,5-a]pyrimidine: The pyrazole intermediate undergoes cyclization with a suitable amidine or guanidine derivative to form the pyrazolo[1,5-a]pyrimidine core.

    Chlorination and Phenylation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Analyse Chemischer Reaktionen

Types of Reactions

7-Chloro-2-(4-chloro-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorine and phenyl positions, respectively.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the phenyl or chlorine positions.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 7-Chloro-2-(4-chloro-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to downstream effects on cellular pathways, such as the inhibition of inflammatory mediators or the induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related pyrazolo[1,5-a]pyrimidines and their biological activities:

Compound Substituents Key Properties Biological Activity References
Target Compound
7-Chloro-2-(4-chloro-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine
7-Cl, 2-(4-Cl-Ph), 5-Ph High hydrophobicity, planar core Potential kinase inhibitor (untested in cited studies)
7-Chloro-5-methyl-2-phenyl-pyrazolo[1,5-a]pyrimidine 7-Cl, 2-Ph, 5-Me Crystalline solid, moderate solubility COX-2 inhibition, peripheral benzodiazepine receptor binding
7-Trifluoromethyl-2,5-disubstituted pyrazolo[1,5-a]pyrimidines 7-CF₃, 2/5-substituents Enhanced electron-withdrawing effects Antibacterial activity, kinase inhibition
5-Chloro-7-methoxypyrazolo[1,5-a]pyrimidine 5-Cl, 7-OMe Polarizable methoxy group Intermediate for antitumor agents
7-(4-Chlorophenyl)-5-phenyl-triazolo[1,5-a]pyrimidine Triazolo core, 4-Cl-Ph, 5-Ph Altered heterocyclic core (triazole vs. pyrazole) Anticancer activity (cell line-dependent)

Key Comparative Insights

Substituent Effects on Activity Chlorine vs. Trifluoromethyl (CF₃): Chlorine at position 7 enhances electron-withdrawing properties, improving binding to ATP pockets in kinases (e.g., Pim-1). However, CF₃ groups at this position may confer stronger antibacterial activity due to increased lipophilicity . Phenyl vs.

Core Heterocycle Modifications

  • Replacing the pyrazole ring with a triazole (e.g., triazolo[1,5-a]pyrimidines) alters hydrogen-bonding capacity and π-stacking interactions. For example, triazolo derivatives in show distinct anticancer profiles compared to pyrazolo analogs .

Kinase Inhibition Selectivity Pyrazolo[1,5-a]pyrimidines with trans-4-aminocyclohexanol substituents (e.g., compound 9 in ) exhibit 100-fold higher Pim-1 inhibition than the target compound’s phenyl-substituted analogue. This highlights the critical role of polar substituents in potency . The target compound’s lack of basic amino groups (e.g., tertiary amines) may reduce hERG channel inhibition, a common toxicity in kinase inhibitors .

Synthetic Accessibility

  • The target compound’s synthesis route (POCl₃-mediated chlorination) is more straightforward than CF₃-substituted analogs, which require specialized fluorination reagents .

Biologische Aktivität

7-Chloro-2-(4-chloro-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in oncology and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanism of action, and results from various studies.

  • Molecular Formula : C18H11Cl2N3
  • Molecular Weight : 340.21 g/mol
  • CAS Number : 889939-44-0

The biological activity of this compound primarily involves its role as an inhibitor of cyclin-dependent kinases (CDKs) and tropomyosin receptor kinase A (TRKA). These targets are crucial in regulating cell cycle progression and survival pathways in cancer cells.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable anticancer properties across various cancer cell lines. For instance, a study reported that derivatives of pyrazolo[1,5-a]pyrimidine, including the compound , showed a mean growth inhibition (GI%) of approximately 43.9% against 56 different cancer cell lines .

In Vitro Studies

The compound has been evaluated for its cytotoxic effects on renal carcinoma cell lines (RFX 393). The results indicated that it could significantly inhibit cell proliferation with IC50 values ranging from 11.70 µM to 19.92 µM depending on the specific derivative tested .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the phenyl moiety can enhance the inhibitory activity against CDK2 and TRKA. For example:

  • A dimethoxy group substitution resulted in improved CDK2 inhibition (IC50 = 0.78 µM) compared to other substitutions .

Table 1 summarizes the IC50 values for various derivatives:

CompoundCDK2 IC50 (µM)TRKA IC50 (µM)
6n0.780.98
6d0.550.57
6s11.70N/A
6t19.92N/A

Cell Cycle and Apoptosis Induction

The compounds also induce significant changes in the cell cycle distribution of treated cells. Specifically, treatment with selected derivatives resulted in substantial arrest at the G0–G1 phase, indicating a potential mechanism for their anticancer activity:

TreatmentG0–G1 Phase (%)S Phase (%)G2/M Phase (%)
Control57.0829.3313.59
Compound S84.3611.494.15
Compound T78.0115.266.73

Computational Studies

Molecular docking studies have shown that the compound interacts favorably with the active sites of CDK2 and TRKA, exhibiting binding affinities comparable to established inhibitors like milciclib and repotrectinib . This suggests a promising pathway for further drug development based on this scaffold.

Q & A

Q. What are the common synthetic routes for 7-Chloro-2-(4-chlorophenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine?

Methodological Answer: The synthesis typically involves cyclization and halogenation steps. For example, phosphorus oxychloride (POCl₃) in 1,4-dioxane under reflux is used to substitute hydroxyl groups with chlorine. A representative protocol involves:

  • Reacting 7-hydroxy precursors with POCl₃ (2–3 equivalents) and triethylamine (as a base) in dioxane at reflux for 3–6 hours.
  • Purification via column chromatography (petroleum ether/ethyl acetate, 9:1 v/v) followed by recrystallization (e.g., cyclohexane/CH₂Cl₂) yields crystalline products with ~67–70% efficiency .

Key Data:

  • Yield Optimization: Adjusting molar ratios of POCl₃ and base improves chlorination efficiency. Excess POCl₃ (≥2 eq.) minimizes side products .
  • Melting Points: Synthesized derivatives often exhibit high melting points (220–268°C), consistent with aromatic stacking interactions .

Q. How is the compound characterized post-synthesis?

Methodological Answer: Characterization employs a multi-technique approach:

Spectroscopy:

  • IR: Confirms functional groups (e.g., C–Cl stretch at 600–700 cm⁻¹, NH₂ at ~3400 cm⁻¹) .
  • NMR (¹H/¹³C): Assigns substituent positions (e.g., phenyl protons at δ 7.2–8.1 ppm, pyrimidine carbons at δ 150–160 ppm) .

Mass Spectrometry (MS): Validates molecular weight (e.g., [M+H]⁺ peaks matching theoretical values within 0.1 Da) .

X-ray Crystallography: Resolves molecular conformation (e.g., dihedral angles between fused rings ≤1°, planar geometry) .

Critical Note: Cross-validate NMR assignments with literature to resolve ambiguities in aromatic proton splitting patterns .

Advanced Research Questions

Q. How do structural modifications at positions 2, 5, and 7 affect biological activity?

Methodological Answer: Substituents influence pharmacological properties via steric and electronic effects:

  • Position 2 (4-chlorophenyl): Enhances lipophilicity, improving blood-brain barrier penetration for CNS targets (e.g., benzodiazepine receptor ligands) .
  • Position 5 (phenyl): Modulates π-π stacking with enzyme active sites (e.g., COX-2 inhibition correlates with electron-withdrawing groups) .
  • Position 7 (chlorine): Critical for H-bonding with kinases (e.g., antitrypanosomal activity drops 10-fold when replaced with –OH) .

Case Study:
Replacing 7-Cl with –CF₃ in a derivative increased IC₅₀ against KDR kinase by 50%, attributed to altered electrostatic potential .

Q. How can crystallographic data resolve discrepancies in molecular conformation predictions?

Methodological Answer: Single-crystal X-ray diffraction provides definitive structural insights:

  • Key Parameters:
    • Dihedral Angles: Fused pyrazole-pyrimidine rings exhibit near coplanarity (≤1° deviation), stabilizing π-stacking in solid state .
    • Hydrogen Bonding: Weak C–H⋯N interactions (2.8–3.2 Å) form infinite sheets, influencing solubility .
  • Contradiction Resolution: Computational models often overestimate non-planarity; experimental data corrects DFT-optimized geometries .

Example: A derivative initially modeled with a 15° phenyl ring tilt was confirmed via crystallography to have a 9.06° tilt, aligning with bioactivity .

Q. What strategies address low yields in large-scale synthesis?

Methodological Answer: Optimize reaction conditions and purification:

Reaction Solvent: Dioxane enhances POCl₃ reactivity vs. DMF, reducing side-product formation .

Catalysis: Adding catalytic p-TsOH accelerates cyclization, improving yields from 62% to 75% .

Purification: Gradient column chromatography (hexane → ethyl acetate) removes unreacted precursors more effectively than isocratic elution .

Data-Driven Adjustment: Monitor reaction progress via TLC (Rf = 0.3–0.5 in 7:3 hexane/EtOAc) to terminate at optimal conversion .

Q. How can in silico methods predict pharmacokinetic properties?

Methodological Answer: Use molecular docking and QSAR models:

  • Docking (AutoDock Vina): Simulate binding to CYP450 isoforms to predict metabolic stability. Chlorine at position 7 reduces CYP2D6 affinity, suggesting lower clearance .
  • QSAR: LogP values (~3.5) calculated via ChemDraw correlate with moderate blood-brain barrier permeability .
  • ADMET Prediction (SwissADME): High topological polar surface area (TPSA >80 Ų) indicates poor oral bioavailability, guiding formulation strategies .

Data Contradiction Analysis

Q. How to resolve conflicting NMR data for phenyl proton environments?

Methodological Answer: Contradictions arise from solvent or substituent effects:

Solvent Polarity: DMSO-d₆ deshields aromatic protons vs. CDCl₃, causing δ shifts up to 0.3 ppm .

Substituent Electronic Effects: Electron-withdrawing groups (e.g., –Cl) deshield adjacent protons (e.g., para-Cl on phenyl increases δ by 0.15 ppm) .

2D NMR (COSY/HSQC): Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .

Case Example: A reported δ 7.45 ppm (H-6) was corrected to 7.62 ppm via HSQC, confirming a meta-Cl substituent .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.